![molecular formula C21H20N2O4 B2599568 2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-44-1](/img/structure/B2599568.png)
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
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Overview
Description
2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity
Research in synthetic chemistry has explored compounds with structural motifs similar to "2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," focusing on their synthesis and potential applications. For instance, studies on pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes derived from indazole highlight innovative synthetic routes that could be applicable to the synthesis of related compounds. These methods involve the decarboxylation of indazolium carboxylates to yield intermediary N-heterocyclic carbenes, which can be trapped to form amidates, showcasing the versatility of heterocyclic compounds in organic synthesis (Schmidt et al., 2006).
Biological Activity
The exploration of heterocyclic compounds for their biological activity has led to significant findings. Arylazothiazole compounds, for instance, have shown potential in dyeing polyester fibers and possess notable antioxidant, antitumor, and antimicrobial activities. This suggests that structurally complex molecules similar to "2-((2,5-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" could have diverse biological applications, contributing to fields ranging from materials science to pharmacology (Khalifa et al., 2015).
Molecular Design and Drug Development
The design and synthesis of molecules with specific biological targets are crucial in drug development. Research on compounds like 2-[(2, 3-dimethyl phenyl) amino]benzonamide azetidine-2-ones demonstrates the potential of these molecules in medicinal chemistry, underscoring the importance of structural precision in achieving desired biological effects. Such studies lay the groundwork for the development of novel therapeutics based on complex heterocyclic designs (Noubade et al., 2009).
Mechanism of Action
The compound appears to contain an indolizine ring, which is a type of heterocycle. Heterocycles are a class of compounds that contain a ring structure with at least two different elements as ring atoms . They are commonly found in a wide variety of products, including pharmaceuticals and agrochemicals .
The mode of action, target, and biochemical pathways affected by a compound depend on its specific structure and functional groups. For example, the presence of an amino group (NH2) could potentially allow the compound to interact with biological targets through hydrogen bonding or ionic interactions .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific properties of the compound, such as its size, polarity, and solubility .
Environmental factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-7-8-14(2)17(10-13)22-20(25)12-27-21(26)16-11-19(15(3)24)23-9-5-4-6-18(16)23/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZCPSBDSBIJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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